Magnesium n-propoxide

Descripción

Overview of Metal Alkoxide Chemistry in Advanced Materials Science

Metal alkoxides are a class of chemical compounds with a metal atom bonded to one or more alkoxy groups (OR). fiveable.me Their general formula is M(OR)n, where M is a metal, R is an alkyl group, and n is the valence of the metal. The chemistry of metal alkoxides is a cornerstone of modern materials science, primarily due to their utility as molecular precursors in the synthesis of high-purity metal oxides and advanced ceramic materials. fiveable.megoogle.com

The versatility of metal alkoxides stems from their solubility in organic solvents and their reactivity, which can be tailored by modifying the alkyl group. fiveable.megatech.edu These properties allow for precise control over the composition, structure, and morphology of the final material at the molecular level. fiveable.me A key process in which metal alkoxides are employed is the sol-gel method. fiveable.memdpi.com This technique involves the hydrolysis and condensation of metal alkoxides to form a "sol" (a colloidal suspension of solid particles in a liquid) which then evolves into a "gel" (a solid three-dimensional network). fiveable.me Subsequent heat treatment of the gel yields the desired metal oxide. fiveable.me This method is widely used to produce a variety of materials, including nanoparticles, thin films, and fibers, with a high degree of homogeneity. fiveable.memdpi.com

Beyond the sol-gel process, metal alkoxides are also crucial precursors in chemical vapor deposition (CVD) techniques, where they are vaporized and then decomposed on a substrate to form a thin film. fiveable.mesigmaaldrich.com This allows for the creation of uniform coatings with specific functionalities. fiveable.me The ability to form hybrid organic-inorganic materials by incorporating organic functionalities into the alkoxide structure further expands their applications in areas such as catalysis and sensors. fiveable.me

Significance of Magnesium Alkoxides as Precursors

Magnesium alkoxides, a specific subgroup of metal alkoxides, are of particular importance as precursors for the synthesis of magnesium-based materials. gatech.educastman.co.kr They are instrumental in producing high-purity magnesium oxide (MgO) and other magnesium-containing ceramics with controlled properties. nanografi.comchemicalbook.com The choice of the magnesium alkoxide precursor, such as magnesium ethoxide, magnesium isopropoxide, or magnesium n-propoxide, can significantly influence the characteristics of the final material. gatech.edu

One of the primary applications of magnesium alkoxides is in the sol-gel synthesis of MgO nanoparticles. nanografi.comscielo.br This method allows for the production of nanoparticles with a high surface area and controlled particle size, which are desirable for applications in catalysis, refractory materials, and as antibacterial agents. scielo.br The reactivity of the magnesium alkoxide precursor plays a crucial role in the hydrolysis and condensation reactions that govern the formation of the MgO nanoparticles. scielo.br

Furthermore, magnesium alkoxides are utilized in the fabrication of more complex materials. For example, they are used as precursors in the synthesis of magnesium aluminate (MgAl2O4) spinel, a material with excellent thermal, mechanical, and optical properties. acs.orgijset.inumich.edu They are also employed in the production of magnesium-containing thin films for various electronic and optical applications. sigmaaldrich.com The ability to create mixed-metal alkoxides, containing both magnesium and another metal, allows for the synthesis of complex oxides with tailored functionalities. mdpi.com Recent research has also highlighted the use of magnesium alkoxides in the development of materials for energy storage applications. gatech.edu

Specific Context of Magnesium n-Propoxide in Contemporary Research

Magnesium n-propoxide [Mg(OCH2CH2CH3)2] is a specific magnesium alkoxide that has been the subject of focused research due to its unique properties and applications. gatech.eduresearchgate.net A notable area of investigation is its use in the synthesis of one-dimensional (1D) nanostructures, such as nanowires. gatech.eduresearchgate.net Research has shown that magnesium n-propoxide can be formed through a ligand exchange reaction from magnesium ethoxide nanoparticles, leading to the formation of magnesium n-propoxide nanowires. gatech.edu This transformation from nanoparticles to nanowires is a significant finding, as it opens up new possibilities for fabricating metal alkoxide nanostructures with controlled morphologies. gatech.eduresearchgate.net

The formation of these nanowires is attributed to the specific bonding characteristics of magnesium n-propoxide, which facilitate a higher degree of coordination polymerization compared to other magnesium alkoxides like magnesium ethoxide. gatech.edu These nanowires can then be converted into magnesium oxide (MgO) nanowires through annealing, which have potential applications in catalysis, sensors, and energy storage. researchgate.netresearchgate.net

Beyond nanowire synthesis, magnesium n-propoxide is also utilized as a precursor in the sol-gel synthesis of various oxide materials. For instance, it has been used in the preparation of zirconium-based thin films and nanorods for applications in gas sensing and resistive switching devices. mdpi.commdpi.com In these applications, magnesium n-propoxide serves as a source of magnesium to dope (B7801613) or create mixed-metal oxide materials with specific electronic properties. mdpi.commdpi.com Its role in polymerization reactions, particularly in the context of ethylene (B1197577) (co)polymers, has also been explored, where it acts as a component of the catalyst system. google.com

Historical Perspectives on Magnesium Alkoxide Synthesis and Applications

The study of metal alkoxides, including magnesium alkoxides, dates back over a century. google.com However, their widespread application as precursors for advanced materials is a more recent development, driven by the needs of modern technology. google.com Historically, the synthesis of magnesium alkoxides was primarily of academic interest.

In recent decades, with the rise of materials science and nanotechnology, the interest in magnesium alkoxides has been revitalized. google.com The development of the sol-gel process, in particular, has propelled magnesium alkoxides into the forefront of materials synthesis. google.commdpi.com Early research focused on the use of simple magnesium alkoxides like magnesium ethoxide and magnesium methoxide (B1231860) for the preparation of MgO powders and films. scielo.brpsu.edu

The exploration of different magnesium alkoxides, including magnesium n-propoxide, and the study of their comparative reactivities and structural properties have been a key focus of more recent research. gatech.edu This has led to a deeper understanding of how the choice of the alkoxide ligand can be used to control the morphology and properties of the final material. gatech.edu The synthesis of heterometallic alkoxides containing magnesium has also been an area of growing interest, allowing for the creation of complex oxide materials with precisely controlled stoichiometry. The historical evolution of magnesium alkoxide chemistry reflects a broader trend in materials science: a shift towards greater control over material properties at the molecular level through the careful design of chemical precursors. google.com

Chemical and Physical Properties of Magnesium n-Propoxide

Magnesium n-propoxide possesses a distinct set of chemical and physical properties that are crucial for its application in various synthetic processes.

Molecular Structure and Formula

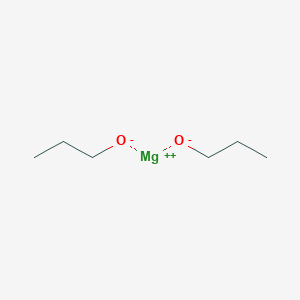

The chemical formula for magnesium n-propoxide is C6H14MgO2. chemsrc.comalfa-chemistry.com Its molecular weight is approximately 142.48 g/mol . alfa-chemistry.comnih.gov The structure consists of a central magnesium ion (Mg²⁺) bonded to two n-propoxide ligands (CH3CH2CH2O⁻). alfa-chemistry.com The bonding between the magnesium and the oxygen of the n-propoxide group is ionic in nature. wikipedia.org In the solid state and in solution, magnesium alkoxides, including magnesium n-propoxide, have a tendency to form oligomeric or polymeric structures through bridging alkoxide groups. bohrium.com

Tabulated Physical Properties

The following table summarizes some of the key physical properties of magnesium n-propoxide:

| Property | Value |

| Molecular Formula | C6H14MgO2 chemsrc.comalfa-chemistry.com |

| Molecular Weight | 142.48 g/mol alfa-chemistry.comnih.gov |

| Melting Point | >100 °C chemsrc.com |

| Boiling Point | 95.8 °C at 760 mmHg chemsrc.com |

| Flash Point | 15 °C chemsrc.com |

| Exact Mass | 142.084 g/mol chemsrc.com |

| InChI Key | WNJYXPXGUGOGBO-UHFFFAOYSA-N alfa-chemistry.com |

| Canonical SMILES | CCC[O-].CCC[O-].[Mg+2] alfa-chemistry.com |

Structure

3D Structure of Parent

Propiedades

Fórmula molecular |

C6H14MgO2 |

|---|---|

Peso molecular |

142.48 g/mol |

Nombre IUPAC |

magnesium;propan-1-olate |

InChI |

InChI=1S/2C3H7O.Mg/c2*1-2-3-4;/h2*2-3H2,1H3;/q2*-1;+2 |

Clave InChI |

WNJYXPXGUGOGBO-UHFFFAOYSA-N |

SMILES canónico |

CCC[O-].CCC[O-].[Mg+2] |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Routes

Direct synthesis methods involve the creation of the magnesium-alkoxide bond from elemental or simple magnesium precursors. These routes are fundamental but often require specific conditions to overcome the inherent low reactivity of magnesium.

Reaction of Magnesium with n-Propanol

Mg(s) + 2 CH₃CH₂CH₂OH(l) → Mg(OCH₂CH₂CH₃)₂(sol) + H₂(g)

This reaction is an oxidation-reduction process where magnesium metal is oxidized to Mg²⁺ and the acidic proton of the alcohol's hydroxyl group is reduced to hydrogen gas. However, the reaction is notoriously slow under standard conditions. This sluggishness is primarily due to a passivation layer, typically consisting of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), that forms on the surface of the metal, preventing direct contact with the alcohol.

To initiate and sustain the reaction, an activator or catalyst is almost always required.

Iodine (I₂): A small amount of iodine is a common and effective activator. It is believed to disrupt the passivating oxide layer by reacting with the magnesium surface to form magnesium iodide (MgI₂), which is more soluble in the alcohol medium, thereby exposing fresh, reactive metal.

Mercuric Chloride (HgCl₂): While highly effective, the use of mercuric chloride is now largely avoided due to its extreme toxicity. It functions by forming a magnesium amalgam on the metal surface, which effectively bypasses the oxide layer.

The reaction is typically performed under reflux conditions in an excess of n-propanol, which serves as both the reactant and the solvent. Once initiated, the reaction proceeds steadily, with the evolution of hydrogen gas serving as a visual indicator of progress. The resulting magnesium n-propoxide is obtained as a solution in n-propanol, from which the solvent can be removed under vacuum if the solid product is desired.

Alcoholysis Reactions and Ligand Exchange Processes

Alcoholysis, specifically transesterification (or transalkoxylation), provides a more refined and often more controllable route to high-purity magnesium n-propoxide. This method involves reacting a pre-existing, simpler magnesium alkoxide, such as magnesium methoxide (B1231860) or ethoxide, with n-propanol.

Transesterification routes using magnesium methoxide or ethoxide

The general principle of this process is based on an equilibrium reaction:

Mg(OR)₂ + 2 n-PrOH ⇌ Mg(O-n-Pr)₂ + 2 ROH (where R = CH₃ or CH₂CH₃, and n-Pr = CH₂CH₂CH₃)

This equilibrium is governed by Le Châtelier's principle. To drive the reaction to completion and favor the formation of magnesium n-propoxide, the lower-boiling alcohol byproduct (ROH) is continuously removed from the reaction mixture by distillation. The significant difference in boiling points between methanol (B129727) (64.7 °C) or ethanol (B145695) (78.4 °C) and n-propanol (97 °C) makes this separation highly efficient.

The process involves suspending the precursor alkoxide (e.g., magnesium ethoxide) in a large excess of n-propanol and heating the mixture to reflux. The vapor phase becomes enriched with the more volatile ethanol, which is distilled off. The continuous removal of ethanol shifts the equilibrium to the right, resulting in a near-quantitative conversion to magnesium n-propoxide. This method is advantageous as it avoids the use of metallic magnesium and harsh activators, often leading to a purer product with better-defined properties.

Interactive Table: Comparison of Transesterification Precursors for Magnesium n-Propoxide Synthesis

| Precursor | Chemical Formula | Reactant | Byproduct | Byproduct Boiling Point (°C) | Key Process Driver |

| Magnesium Methoxide | Mg(OCH₃)₂ | n-Propanol | Methanol | 64.7 | Distillative removal of methanol |

| Magnesium Ethoxide | Mg(OCH₂CH₃)₂ | n-Propanol | Ethanol | 78.4 | Distillative removal of ethanol |

Role of precursor morphology (e.g., nanoparticles) in synthesis

The physical form and morphology of the magnesium-containing precursor play a critical role in its reactivity. The use of nanomaterials, such as magnesium metal nanoparticles or magnesium oxide nanoparticles, can dramatically accelerate synthesis rates compared to their bulk counterparts. This enhancement is attributed to the exceptionally high surface-area-to-volume ratio of nanoparticles, which provides a significantly greater number of active sites for the reaction to occur.

In the context of the direct synthesis from magnesium metal (Section 2.1.1), using magnesium nanoparticles can lower the activation energy of the reaction, potentially reducing the required reaction temperature or eliminating the need for chemical activators altogether. For alcoholysis reactions starting from solid precursors like magnesium oxide, using nano-MgO instead of bulk MgO powder results in a much faster and more complete conversion to magnesium n-propoxide due to the increased interfacial contact area with the n-propanol solvent.

Controlled Condensation and Polymerization

Magnesium n-propoxide, like other metal alkoxides, does not typically exist as a simple monomeric species, Mg(O-n-Pr)₂. Instead, the magnesium centers exhibit a strong tendency to increase their coordination number beyond two. This is achieved through the formation of oligomeric or polymeric structures where the oxygen atom of one n-propoxide ligand bridges to an adjacent magnesium atom. This results in the formation of [Mg(O-n-Pr)₂]n aggregates with varying degrees of complexity. The extent of this self-association is influenced by factors such as concentration, solvent, and temperature. This inherent behavior is fundamental to its use in sol-gel chemistry, where these aggregates serve as the building blocks for larger oxide networks.

Formation of Nanostructures (e.g., Nanowires)

The controlled condensation of magnesium n-propoxide can be exploited to synthesize well-defined inorganic nanostructures, particularly magnesium oxide (MgO) nanowires. This process utilizes the alkoxide as a single-source precursor, meaning it contains all the necessary elements (Mg and O) for the final material.

The synthesis is typically achieved through a non-hydrolytic solvothermal method. In a representative procedure, magnesium n-propoxide is dissolved in a high-boiling, non-coordinating organic solvent (e.g., toluene). The solution is then heated in a sealed autoclave for an extended period. At elevated temperatures, a controlled condensation reaction occurs, leading to the elimination of di-n-propyl ether and the formation of Mg-O-Mg linkages:

n Mg(OCH₂CH₂CH₃)₂ → (MgO)n + n CH₃CH₂CH₂OCH₂CH₂CH₃

Under these specific solvothermal conditions, the growth is highly anisotropic, meaning it proceeds preferentially along one dimension. This directional growth, guided by the self-assembly of the intermediate oligomeric species, results in the formation of single-crystalline MgO nanowires with high aspect ratios. The morphology of the final nanowires can be influenced by parameters such as reaction time, temperature, and precursor concentration. This pathway highlights the utility of magnesium n-propoxide not as an end-product itself, but as a critical molecular precursor for advanced nanomaterials.

Influence of reaction conditions on morphology and structure

The morphology and structure of magnesium n-propoxide are highly sensitive to the conditions under which it is synthesized. Research has demonstrated that the choice of solvent and temperature plays a critical role in determining the final form of the product. For instance, the reaction of magnesium-lithium alloys with n-propanol can yield magnesium propoxides with a one-dimensional (1D) nanowire (NW) morphology. gatech.eduresearchgate.net This is in contrast to reactions in ethanol, which tend to produce spherical nanoparticles. gatech.edu The difference in the resulting morphology is attributed to the differing reaction rates and the chemical composition of the alkoxide species formed in each alcohol. gatech.edu

A notable transformation is the conversion of magnesium ethoxide nanoparticles into magnesium n-propoxide nanowires. This is achieved by a simple alkoxy ligand exchange reaction when the ethoxide particles are swelled in anhydrous n-propanol at a temperature of 80°C over an extended period. gatech.edu Time-lapse scanning electron microscopy (SEM) has illustrated the gradual morphological shift from nanoparticles to nanowires under these conditions. gatech.edu This process involves condensation polymerization, where smaller molecules combine to form larger ones. gatech.edu The increase in the proportion of hydroxide (OH) groups during the ligand exchange enhances the bonding within the magnesium alkoxide, facilitating a higher degree of coordination polymerization which is conducive to the formation and growth of the nanowire structures. gatech.edu

Table 1: Influence of Reaction Conditions on Magnesium Alkoxide Morphology

| Precursor | Solvent | Temperature | Resulting Morphology | Reference |

|---|---|---|---|---|

| MgLi alloy | n-propanol | Not specified | 1D Nanowires | gatech.edu |

| MgLi alloy | ethanol | Room Temperature | Spherical Nanoparticles | gatech.edu |

Derivatization Strategies for Enhanced Solubility and Reactivity

Metal alkoxides, including magnesium n-propoxide, often exhibit poor solubility in common organic solvents, which can limit their application in sol-gel processes and other solution-based synthetic routes. researchgate.net Derivatization is a key strategy employed to overcome this limitation and to modify the reactivity of the alkoxide. researchgate.net This involves chemically modifying the alkoxide, for instance by reacting it with other alcohols or ligands.

One approach to enhance solubility is through alcohol exchange with a bulkier alcohol. For example, reacting magnesium ethoxide and aluminum iso-propoxide with 1-hexanol (B41254) can produce the more soluble hexoxide derivatives. researchgate.net The distillative removal of the lower-boiling alcohols (ethanol and isopropanol) drives the reaction to completion. researchgate.net Although this example involves a mixed-metal system, the principle of exchanging a smaller alkoxy group for a larger one to increase steric bulk and improve solubility is broadly applicable.

Another derivatization strategy involves the use of chelating ligands. For instance, multidentate ligands like bis(hydroxymethyl)propionic acid and tris(hydroxymethyl)ethane have been used to modify niobium(V) ethoxide. acs.org These ligands can replace one or more of the simple alkoxide groups, leading to changes in the coordination sphere of the metal and altering the compound's physical and chemical properties, such as solubility and reactivity. acs.org While specific examples for magnesium n-propoxide with such ligands are not detailed in the provided search results, this approach represents a valid strategy for modifying its properties. The introduction of bulky, sterically demanding ligands can prevent the extensive association that often leads to the low solubility of simple metal alkoxides. rsc.org

Hetero-metallization Approaches for Mixed-Metal Alkoxides

The synthesis of heterometallic or mixed-metal alkoxides is a crucial strategy for producing homogeneous, multi-component oxide materials at the molecular level. These mixed-metal precursors are vital for applications in advanced ceramics and catalysts. Magnesium n-propoxide can be co-synthesized with alkoxides of other metals to form these complex structures.

Co-synthesis with other metal alkoxides (e.g., Aluminum, Zirconium, Niobium)

Aluminum: Mixed-metal alkoxides of magnesium and aluminum are precursors for magnesium aluminate (MgAl₂O₄) spinel, a ceramic with desirable thermal and mechanical properties. scirp.orgcapes.gov.br A common method for their synthesis is the sol-gel process, starting from magnesium and aluminum metals in an alcohol like isopropanol (B130326) to form a mixed alkoxide, MgAl₂(OC₃H₈)₈. scirp.org The subsequent hydrolysis and calcination of this precursor lead to the formation of the spinel. scirp.org The reaction conditions during the hydrolysis of the mixed alkoxide, such as the concentration of the alkoxide and the duration of the reaction, significantly influence the morphology and particle size distribution of the resulting magnesium aluminum hydroxide sol, and consequently the final spinel powder. scirp.org The coordination number of the aluminum atom in the precursor solution has been found to be critical for the formation of a pure spinel phase upon calcination. capes.gov.br

Zirconium: The co-synthesis of magnesium and zirconium alkoxides has been successfully demonstrated. A specific magnesium-zirconium n-propoxide has been synthesized through the 1:1 reaction of di-n-butylmagnesium (ⁿBu₂Mg) with zirconium(IV) n-propoxide (Zr(OⁿPr)₄) in a mixture of n-propanol and n-hexane. acs.org Storing the resulting solution at -20°C yields crystals of the mixed-metal alkoxide with the formula Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄. acs.org The solid-state structure of this compound consists of two [Zr(OⁿPr)₆]²⁻ anions coordinating to two Mg²⁺ cations, which are themselves coordinated by n-propanol molecules. acs.org Such single-source precursors are valuable for creating mixed-metal oxide materials. acs.org In other approaches, zirconium(IV) propoxide has been used with magnesium nitrate (B79036) in a sol-gel process to prepare magnesia-doped yttria-stabilized zirconia powders. mdpi.com

Niobium: The creation of magnesium-niobium mixed-metal alkoxides is relevant for the synthesis of materials like lead magnesium niobate (PMN), an important electroceramic. acs.org While direct synthesis of a discrete magnesium-niobium n-propoxide molecule is not explicitly detailed in the provided results, mixed solutions of magnesium and niobium alkoxides are used as precursors. For example, in the preparation of Nb and Mg co-doped lead zirconate (PbZrO₃) thin films, niobium ethoxide and magnesium ethoxide are dissolved and mixed with zirconium(IV) propoxide solution. sci-hub.se This indicates the formation of a mixed-metal alkoxide solution that is then used for deposition. sci-hub.se The synthesis of PMN-PT (lead magnesium niobate-lead titanate) thin films has also been achieved using sol-gel methods where the precursors are mixed in a common solvent, implying the in-situ formation of complex mixed-metal alkoxide species in the solution. researchgate.net

Table 2: Examples of Hetero-metallization with Magnesium n-propoxide and Related Alkoxides

| Metal Combination | Precursors | Synthetic Method | Resulting Product/Intermediate | Reference |

|---|---|---|---|---|

| Mg-Al | Mg, Al, isopropanol | Sol-gel | MgAl₂(OC₃H₈)₈ | scirp.org |

| Mg-Zr | ⁿBu₂Mg, Zr(OⁿPr)₄ | Reaction in n-propanol/n-hexane | Mg₂Zr₂(OⁿPr)₁₂(ⁿPrOH)₄ | acs.org |

Magnesium n-propoxide: A Versatile Precursor in Advanced Materials Synthesis

Magnesium n-propoxide, a metal alkoxide, has garnered significant attention in materials science due to its utility as a precursor and reagent in the fabrication of a variety of advanced materials. Its chemical properties make it particularly suitable for techniques such as sol-gel processing and chemical vapor deposition, enabling the synthesis of complex metal oxides and intricate nanostructures.

Synthesis of Magnesium N Propoxide

Reaction of Magnesium Metal with n-Propanol

Mg + 2 CH3CH2CH2OH → Mg(OCH2CH2CH3)2 + H2

This method can be used to produce magnesium n-propoxide for use as a catalyst or as a precursor in further reactions. gatech.edu

Fourier Transform Infrared (FTIR) Spectroscopy

Alkoxide Exchange Reactions

Magnesium n-propoxide can also be synthesized via an alkoxide exchange reaction. gatech.edu In this method, a different magnesium alkoxide, such as magnesium ethoxide, is reacted with an excess of n-propanol. gatech.edu The equilibrium of the reaction is driven towards the formation of magnesium n-propoxide by the removal of the more volatile alcohol (ethanol in this case). gatech.edu The reaction can be represented as:

Mg(OCH2CH3)2 + 2 CH3CH2CH2OH ⇌ Mg(OCH2CH2CH3)2 + 2 CH3CH2OH

This method is particularly useful for transforming one type of magnesium alkoxide into another and has been used to synthesize magnesium n-propoxide nanowires from magnesium ethoxide nanoparticles. gatech.edu

Magnesium N Propoxide As a Precursor in Materials Science

Role in the Synthesis of Magnesium Oxide (MgO) Nanoparticles and Nanostructures

Magnesium n-propoxide is a valuable precursor for the synthesis of magnesium oxide (MgO) nanoparticles and other nanostructures. gatech.eduresearchgate.net The sol-gel method is a common technique where magnesium n-propoxide is hydrolyzed and then condensed to form a gel, which is subsequently calcined to produce MgO nanoparticles. nanografi.comscielo.br The size and morphology of the resulting MgO nanoparticles can be controlled by adjusting the reaction conditions. chemicalbook.com

Recent research has demonstrated a novel pathway for synthesizing magnesium n-propoxide nanowires from magnesium ethoxide nanoparticles through a ligand exchange reaction. gatech.eduresearchgate.net These nanowires can then be converted to MgO nanowires by annealing in air. researchgate.net This ability to create one-dimensional MgO nanostructures opens up new possibilities for their use in catalysis, sensing, and other applications where high surface area and specific morphology are advantageous. gatech.eduresearchgate.net

Application in the Synthesis of Magnesium-Based Ceramics

Magnesium n-propoxide also serves as a precursor in the synthesis of various magnesium-based ceramics. For example, it can be used in the preparation of magnesium aluminate (MgAl2O4) spinel, a ceramic with high thermal stability and mechanical strength. ijset.in By using a mixture of magnesium n-propoxide and an aluminum alkoxide in a sol-gel process, it is possible to achieve a high degree of homogeneity in the resulting ceramic.

Furthermore, magnesium n-propoxide can be used to introduce magnesium as a dopant into other ceramic materials to modify their properties. For instance, it has been used in the synthesis of magnesia-stabilized zirconia (MSZ) nanoparticles, where the addition of magnesium improves the thermal stability of the zirconia. mdpi.com

Use in Thin Film Deposition Techniques

Magnesium n-propoxide is a suitable precursor for thin film deposition techniques such as chemical vapor deposition (CVD) and sol-gel spin coating. sigmaaldrich.comamericanelements.com In sol-gel deposition, a solution containing magnesium n-propoxide is spin-coated onto a substrate, followed by drying and annealing to form a magnesium oxide thin film. americanelements.comimt.si This method is relatively low-cost and allows for good control over the film's chemical composition. americanelements.com

In CVD, magnesium n-propoxide can be vaporized and transported to a heated substrate, where it decomposes to form a MgO film. The properties of the deposited film, such as its crystallinity and morphology, can be controlled by the deposition parameters. Thin films of MgO have applications as buffer layers for superconductors, in optical coatings, and as protective layers. researchgate.netethz.ch

Catalytic Applications of Magnesium N Propoxide

Role in Organic Synthesis

Due to its basic nature, magnesium n-propoxide can be used as a catalyst in various organic reactions. bohrium.com Metal alkoxides, in general, are known to be effective catalysts for reactions such as transesterification and condensation. gatech.edu The basicity of magnesium n-propoxide can be utilized to deprotonate organic molecules, thereby initiating a desired reaction pathway.

Chemical Vapor Deposition (CVD) and Metal-Organic Chemical Vapor Deposition (MOCVD)

Thin Film Deposition

Application in Polymerization Reactions

Magnesium n-propoxide has been investigated for its role in polymerization reactions. Specifically, it has been used as a component of catalyst systems for the polymerization and copolymerization of ethylene (B1197577). google.com In these systems, the magnesium alkoxide often acts as a support for a transition metal catalyst, influencing the activity and selectivity of the polymerization process. google.com The choice of the magnesium alkoxide can affect the properties of the resulting polymer. google.com

Catalytic Applications and Catalyst Precursor Roles

Ziegler-Natta Polymerization Catalysis

Ziegler-Natta catalysts are highly significant in the industrial production of polyolefins like polyethylene (B3416737) and polypropylene (B1209903). wikipedia.org Magnesium compounds, including magnesium n-propoxide, play a pivotal role as supports or precursors for these catalysts, enhancing their activity and influencing the properties of the resulting polymers. google.commdpi.com

Carrier Materials for TiCl₄ Catalysts

In the realm of Ziegler-Natta catalysis, magnesium alkoxides such as magnesium n-propoxide serve as effective carrier materials for titanium tetrachloride (TiCl₄) catalysts. google.comresearchgate.net The support material is crucial as it determines the size and shape of the catalyst particles. wikipedia.org The interaction between the magnesium alkoxide and the titanium compound is a key factor in the formation of the active sites for polymerization. google.com The use of magnesium alkoxide-based supports can lead to catalysts with high surface areas, which in turn can result in higher polymerization activity compared to catalysts based on magnesium chloride (MgCl₂). researchgate.net

The preparation of these supported catalysts often involves reacting a magnesium alkoxide with a titanium alkoxide, followed by treatment with a halogenating agent. google.com For instance, a process for preparing a Ziegler-Natta pro-catalyst composition involves reacting a titanium compound with a magnesium-containing precursor like magnesium n-propoxide. google.com The morphology of the magnesium alkoxide carrier can be controlled to produce spherical catalyst particles, which leads to better polypropylene resin in terms of shape and size uniformity. researchgate.net

| Catalyst System Component | Role | Reference |

| Magnesium n-propoxide | Catalyst support/precursor | google.comresearchgate.net |

| Titanium tetrachloride (TiCl₄) | Active catalyst ingredient | wikipedia.org |

| Organoaluminum compounds | Cocatalyst/Activator | wikipedia.org |

Ring-Opening Polymerization of Cyclic Esters (e.g., lactide, epoxides, ε-caprolactone)

Magnesium n-propoxide and related magnesium alkoxide complexes have demonstrated significant catalytic activity in the ring-opening polymerization (ROP) of various cyclic esters, including lactide, epoxides, and ε-caprolactone. doi.orgrsc.orgrsc.orgrsc.org This method is a primary route for producing biodegradable polyesters like polylactide (PLA) and polycaprolactone (B3415563) (PCL). doi.org

Magnesium-based catalysts are attractive for ROP due to the metal's low toxicity and biocompatibility. The polymerization is generally believed to proceed through a coordination-insertion mechanism where the cyclic ester coordinates to the magnesium center and is subsequently inserted into the magnesium-alkoxide bond. researchgate.net

In the ROP of ε-caprolactone, magnesium complexes, often generated in situ from precursors like di-n-butylmagnesium and an alcohol, have shown high activity. rsc.org The use of an excess of an alcohol can lead to an "immortal" polymerization, allowing for the production of a large number of polymer chains per magnesium center with controlled molecular weights and narrow distributions. rsc.org Similarly, magnesium complexes are effective in the ROP of lactide, although the control over the polymerization can sometimes be moderate. rsc.orgrsc.orgrsc.org

The copolymerization of epoxides with cyclic anhydrides, another form of ROP, can also be catalyzed by magnesium alkoxide complexes, leading to polyesters with diverse structures. rsc.orgrsc.orgnsf.gov For example, the copolymerization of phthalic anhydride (B1165640) and cyclohexene (B86901) oxide has been successfully achieved using magnesium-based catalysts. rsc.orgrsc.orgnsf.gov

| Monomer | Polymer | Catalyst Type | Reference |

| ε-caprolactone | Polycaprolactone (PCL) | Magnesium alkoxide complexes | doi.orgrsc.org |

| rac-lactide | Polylactide (PLA) | Magnesium alkoxide complexes | doi.orgrsc.orgrsc.org |

| Epoxides (e.g., propylene (B89431) oxide, cyclohexene oxide) | Polyethers/Polyesters (in copolymerization) | Magnesium alkoxide complexes | rsc.orgrsc.orgmt.com |

Stereoselectivity in Polymerization

Stereoselectivity in polymerization is crucial as it determines the microstructure of the polymer, which in turn affects its physical and mechanical properties. In the context of ring-opening polymerization of chiral monomers like lactide, the stereochemistry of the catalyst can influence the tacticity (the stereochemical arrangement of adjacent chiral centers) of the resulting polymer.

While achiral magnesium catalysts like magnesium n-propoxide itself would not be expected to induce high stereoselectivity, the ligands attached to the magnesium center in more complex catalysts play a critical role. rsc.org For the ROP of rac-lactide (a racemic mixture of L- and D-lactide), different magnesium complexes have shown varying degrees of stereoselectivity, leading to isotactic, syndiotactic, or heterotactic polylactides. researchgate.netmdpi.com The stereocontrol mechanism can be influenced by factors such as the catalyst structure, the solvent, and the polymerization temperature. mdpi.com For instance, some magnesium complexes supported by specific aminophenolate ligands have been shown to produce isotactically-biased polylactides. researchgate.net The mechanism of stereocontrol is often attributed to either chain-end control, where the stereochemistry of the last inserted monomer unit dictates the next insertion, or enantiomorphic-site control, where the chirality of the catalyst itself is the determining factor. acs.org

Hydrogenation Reactions

Hydrogenation, the addition of hydrogen across a double or triple bond, is a fundamental reaction in organic synthesis. pressbooks.pub While traditionally dominated by transition metal catalysts, there is growing interest in using more abundant and less toxic main-group metals, like magnesium, for these transformations. acs.orgnih.gov

Main-Group Metal Catalysis in C=N bond hydrogenation

Magnesium complexes have emerged as viable catalysts for the hydrogenation of carbon-nitrogen double bonds (C=N) in imines and N-heteroarenes. acs.org This provides an atom-economical route to produce amines, which are important building blocks in pharmaceuticals and other fine chemicals. The catalytic activity of these magnesium compounds often involves metal-ligand cooperation, where both the magnesium center and the ligand participate in the activation of hydrogen and the substrate. acs.orgnih.gov This approach represents a significant advancement in main-group metal catalysis and offers a new strategy for C=N bond hydrogenation. acs.org

Role in Hydrogen Storage Materials

Magnesium and its compounds are considered promising materials for solid-state hydrogen storage due to magnesium's high hydrogen storage capacity (7.6 wt% for MgH₂), abundance, and low cost. researchgate.netmdpi.comnih.gov However, the practical application of bulk magnesium is hindered by slow hydrogen absorption/desorption kinetics and a high hydrogen desorption temperature. mdpi.comnih.gov

Magnesium n-propoxide can serve as a precursor in the synthesis of nanostructured magnesium-based materials. google.com Nanostructuring is a key strategy to improve the hydrogen storage properties of magnesium by increasing the surface area, providing more diffusion paths for hydrogen, and potentially altering the thermodynamics of hydrogen absorption and desorption. nih.govnih.gov For example, magnesium hydride nanoparticles can be synthesized from organomagnesium precursors, and the resulting materials can exhibit improved kinetics and lower desorption temperatures compared to bulk magnesium hydride. mdpi.com While direct use of magnesium n-propoxide for hydrogen storage is not its primary application, its role as a precursor to advanced magnesium-based hydrogen storage materials is an area of active research.

Development of Novel Catalytic Systems

Magnesium n-propoxide is a valuable molecular precursor for engineering novel catalytic systems. The use of metal alkoxides in sol-gel synthesis allows for the creation of catalysts with precisely controlled properties at the nanoscale. encyclopedia.pub This method facilitates the formation of high-surface-area supports, solid solutions, and finely dispersed active metal sites, which are crucial for high catalytic performance. The alkoxide route offers advantages over traditional methods like co-precipitation or impregnation by providing superior homogeneity and purity in the final material.

A prominent example of a novel catalytic system where magnesium n-propoxide can be a key precursor is the Nickel/Magnesium-Aluminate Spinel (Ni/MgAl₂O₄) catalyst. Magnesium aluminate spinel is an exceptional catalyst support due to its high thermal and chemical stability, mechanical strength, and favorable surface basicity. mdpi.comscielo.br Ni-based catalysts supported on MgAl₂O₄ have demonstrated high activity and, most notably, superior resistance to coke formation in demanding reactions like the steam methane (B114726) reforming (SMR). mdpi.com

The synthesis of the Mg-aluminate support is critical to the final catalyst's performance. Sol-gel methods using alkoxide precursors, such as magnesium n-propoxide and an aluminum alkoxide (e.g., aluminum isopropoxide), are well-suited for producing a homogeneous, high-purity spinel phase. encyclopedia.pubsci-hub.sescirp.org Following the synthesis of the support, nickel is typically loaded via incipient wetness impregnation, followed by calcination and reduction to yield the active catalyst. mdpi.com

Research has shown that the properties of the Ni/Mg-Aluminate catalyst are highly dependent on the Mg content in the spinel support. An increasing Mg/Al ratio enhances the basicity of the support, which in turn reduces coke deposition by facilitating the gasification of carbonaceous species. mdpi.com While lower Mg content can lead to higher surface area and smaller Ni particle sizes, the enhanced basicity from higher Mg content is often the dominant factor for improving coke resistance. mdpi.com

The table below details the findings from a study on mesoporous Ni/Mg-aluminate spinel catalysts, illustrating the effect of magnesium content on the catalyst's properties.

| Catalyst ID | Mg/Al Molar Ratio | BET Surface Area (m²/g) | Average Ni Particle Size (nm) | Coke Deposition Rate (gcoke/gcat·h) | Reference |

|---|---|---|---|---|---|

| Ni/Mg9 | 0.10 | 170 | 4.5 | 0.0031 | mdpi.comresearchgate.net |

| Ni/Mg19 | 0.23 | 144 | 5.3 | 0.0025 | mdpi.comresearchgate.net |

| Ni/Mg25 | 0.32 | 105 | 6.1 | 0.0020 | mdpi.comresearchgate.net |

| Ni/Mg30 | 0.43 | 93 | 7.8 | 0.0014 | mdpi.comresearchgate.net |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a important tool for investigating magnesium alkoxides. DFT calculations are used to model electronic structures, predict spectroscopic properties, and understand reaction mechanisms, providing a foundational understanding of the compound's characteristics. In the context of magnesium n-propoxide, DFT has been particularly useful in conjunction with crystal structure prediction methods to validate experimental observations.

While extensive DFT studies dedicated solely to the electronic structure of isolated magnesium n-propoxide are not widely documented, analysis is often integrated with crystal structure simulations. These simulations reveal a significant degree of ionic character in the bonding within magnesium n-propoxide nanowires, especially in structures incorporating hydroxyl groups. gatech.edu The presence of -Mg-OH-Mg- bridges suggests a redistribution of electron density that favors strong ionic interactions, which are fundamental to the stability and morphology of the resulting nanostructures. gatech.edu

The formation of magnesium n-propoxide nanowires can occur via a ligand exchange reaction, where magnesium ethoxide is converted using n-propanol. gatech.edu This process is proposed to follow a bimolecular nucleophilic substitution (SN2) mechanism. gatech.edu In this pathway, a magnesium ethoxide molecule first binds with an incoming n-propanol molecule (the nucleophile) to form a discrete intermediate. This is followed by the rapid departure of an ethoxide ligand. gatech.edu While this mechanism is well-established for alcohol interchange reactions, detailed DFT modeling of the specific transition states and energy profiles for the magnesium n-propoxide system is a complex area of study.

A significant application of DFT in the study of magnesium n-propoxide has been the prediction of its spectroscopic properties to validate structural models. For instance, the crystal structure of magnesium hydroxy n-propoxide [Mg(OH)(OPr)] nanowires has been computationally generated using the USPEX algorithm, which is often paired with DFT for energy calculations. gatech.edu The theoretical Fourier Transform Infrared (FTIR) spectrum was then calculated from this simulated structure. The resulting calculated FTIR pattern showed a good match with experimental FTIR data, confirming the accuracy of the computationally-derived crystal structure. gatech.edu

Reaction Pathway Modeling and Transition State Analysis

Molecular Dynamics Simulations

Currently, there are no specific molecular dynamics (MD) simulation studies focused on magnesium n-propoxide detailed in the available research literature. While MD simulations are powerful tools for studying the dynamic behavior of molecules and materials, including other magnesium-containing systems, their application to magnesium n-propoxide has not been reported. acs.org

Crystal Structure Simulation and Growth Mechanism Insights

Crystal structure simulations have been instrumental in understanding the unique morphology of magnesium n-propoxide, particularly its tendency to form nanowires (NWs). gatech.eduresearchgate.netresearchgate.net These computational studies have revealed the underlying mechanism for the transformation of magnesium ethoxide nanoparticles into magnesium n-propoxide nanowires upon ligand exchange. gatech.edu

Simulations demonstrated a critical difference in the bonding and intermolecular forces between the precursor and the product. gatech.edu While magnesium ethoxide particles are held together by relatively weak van der Waals forces, making them brittle, the structure of the resulting magnesium n-propoxide nanowires is significantly different. gatech.edu Experimental analysis confirmed that the final product was not pure magnesium n-propoxide, but rather a hydroxyl-containing variant with the formula Mg(OH)₀.₇₇(n-OPr)₁.₂₃. gatech.edu

Computational modeling of this magnesium hydroxy n-propoxide structure revealed that the hydroxyl groups play a crucial role. gatech.edu They act as bridging ligands, forming strong ionic -Mg-OH-Mg- connections. These bridges create stable 2-D planar structures that can withstand internal stresses during formation and promote anisotropic growth along one dimension, leading to the formation of nanowires. gatech.edu This insight into the growth mechanism, enabled by crystal structure simulation, explains how the simple exchange of an ethoxide ligand for a propoxide and the incorporation of hydroxyl groups can dramatically alter the material's morphology from nanoparticles to nanowires. gatech.eduresearchgate.netresearchgate.net

Interactive Table: Comparison of Simulated Crystal Structure Parameters

| Property | Magnesium Ethoxide (Precursor) | Magnesium Hydroxy n-propoxide (Product) | Insight from Simulation |

| Primary Intermolecular Force | Weak van der Waals forces | Strong ionic bonding | Explains the brittle nature of the precursor and the stability of the nanowire product. gatech.edu |

| Key Structural Feature | Layered structure with no bridging | -Mg-OH-Mg- bridging bonds | Hydroxyl bridges facilitate the formation of 2-D planes, enabling 1-D growth. gatech.edu |

| Resulting Morphology | Nanoparticles | Nanowires | The change in bonding directly influences the final macroscopic structure of the material. gatech.eduresearchgate.net |

Conclusion

Magnesium n-propoxide is a valuable compound in the field of materials science, serving as a versatile precursor for a range of magnesium-containing materials. Its ability to form unique nanostructures, such as nanowires, sets it apart from other magnesium alkoxides and opens up new avenues for the design of advanced materials with tailored properties. While it shares the general characteristics of metal alkoxides, including sensitivity to moisture, its specific chemical and physical properties make it a subject of ongoing research and a key component in the development of new technologies.

Future Research Directions and Emerging Applications

Design of Advanced Precursors for Complex Architectures

The use of magnesium n-propoxide in conventional sol-gel synthesis to produce MgO is established. However, future research is focused on moving beyond simple powders and films to the rational design of materials with highly controlled and complex architectures, such as mesoporous frameworks, hierarchical structures, and anisotropic nanoparticles. This requires a fundamental shift from using Mg(OPr)₂ as a simple bulk precursor to designing advanced, molecularly-engineered precursors derived from it.

A primary research thrust involves the chemical modification of the magnesium coordination sphere prior to hydrolysis. By reacting magnesium n-propoxide with carefully chosen chelating ligands (e.g., β-diketones, amino alcohols, or carboxylic acids), heteroleptic magnesium alkoxide complexes can be formed. These new molecular precursors exhibit modified reactivity, solubility, and thermal stability. The presence of a non-hydrolyzable chelating ligand can temper the extremely high reactivity of the Mg-OPr bond, slowing down the rates of hydrolysis and condensation. This enhanced control allows for the templated synthesis of materials with high surface areas and ordered porosity, which are unattainable with the unmodified alkoxide.

Research findings indicate that the choice of modifying ligand directly influences the final material's morphology. For instance, using long-chain carboxylic acids can promote the formation of one-dimensional nanostructures like MgO nanowires, whereas bidentate chelators can stabilize small oligomeric clusters that act as "building blocks" for mesoporous networks. The goal is to establish clear structure-property relationships between the molecular precursor design and the resulting material's architecture.

Table 8.1: Comparison of Sol-Gel Routes for Advanced Material Synthesis (This table is designed to be interactive. Users can sort by column.)

| Feature | Standard Mg(OPr)₂ Precursor | Advanced (Modified) Precursor | Research Objective |

| Precursor Structure | Homoleptic, Mg(OPr)₂ | Heteroleptic, e.g., L-Mg(OPr) | Synthesize and characterize novel molecular precursors. |

| Reactivity Control | Very high, difficult to control | Tunable via choice of ligand (L) | Decouple hydrolysis and condensation steps for kinetic control. |

| Resulting Morphology | Amorphous powders, simple films | Ordered mesopores, nanowires, core-shell particles | Achieve precise morphological and topological control. |

| Crystallinity Control | Requires high-temperature calcination | Lower crystallization temperatures possible | Reduce energy input for synthesis of crystalline phases. |

| Material Functionality | Basic catalytic or refractory uses | High surface area catalysis, drug delivery scaffolds | Integrate new functionalities based on controlled architecture. |

Exploration of Novel Catalytic Transformations

Magnesium n-propoxide is a known catalyst for reactions like the Tishchenko esterification and Meerwein-Ponndorf-Verley (MPV) reductions. However, its catalytic potential is far from exhausted. Future research is aimed at expanding its catalytic repertoire into more complex and synthetically valuable transformations, particularly in the realms of polymerization and asymmetric synthesis.

The Lewis acidic magnesium center, combined with the basicity of the propoxide ligands, creates a bifunctional catalyst. This property is highly attractive for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone, to produce biodegradable polymers like polylactic acid (PLA). While magnesium-based initiators are known, significant research is needed to tune the activity and selectivity of Mg(OPr)₂-based systems. By modifying the central magnesium atom with ancillary ligands, researchers can control the rate of polymerization, the polymer's molecular weight, and its stereochemistry (in the case of lactide polymerization).

A particularly exciting frontier is the development of chiral magnesium n-propoxide catalysts for asymmetric reactions. By replacing the achiral propoxide groups with chiral diols or amino alcohols, it is possible to create a chiral coordination environment around the magnesium ion. Such catalysts could be employed for enantioselective C-C bond-forming reactions, including aldol (B89426) additions, Michael additions, and conjugate additions of Grignard reagents. The earth-abundant and non-toxic nature of magnesium makes this a highly sustainable alternative to catalysts based on precious or toxic heavy metals.

Table 8.2: Potential Novel Catalytic Applications for Mg(OPr)₂ Derivatives (This table is designed to be interactive. Users can sort by column.)

| Catalytic Transformation | Type of Reaction | Scientific Rationale | Target Product Class |

| Ring-Opening Polymerization | Polymerization | Lewis acidic Mg center activates the cyclic ester monomer. | Biodegradable polymers (e.g., PLA, PCL) |

| Asymmetric Aldol Addition | C-C Bond Formation | Chiral ligand-modified Mg center organizes substrates for enantioselective attack. | Chiral β-hydroxy ketones |

| Asymmetric Michael Addition | C-C Bond Formation | Chiral Mg-based catalyst activates the enone and directs the nucleophile. | Chiral 1,5-dicarbonyl compounds |

| Hydroboration of Ketones | Reduction | Mg(OPr)₂ activates the ketone and facilitates hydride transfer from a boron source. | Chiral and achiral secondary alcohols |

| Guerbet Reaction | C-C Bond Formation | Acts as a base and transfer hydrogenation catalyst to convert alcohols to longer-chain alcohols. | Value-added bulk chemicals |

Integration into Hybrid Material Systems

The future of advanced materials often lies in hybrids, where different components are combined at the nanoscale to generate synergistic or entirely new properties. Magnesium n-propoxide is an ideal building block for such systems due to its ability to be converted into a stable, functional inorganic phase (MgO) under mild conditions.

One major research avenue is the creation of organic-inorganic polymer nanocomposites. By performing the sol-gel transformation of Mg(OPr)₂ in situ within a polymer matrix, highly dispersed MgO nanoparticles can be generated. This approach avoids the particle agglomeration issues common with mechanical mixing. The resulting nanocomposites are projected to have significantly enhanced properties, including improved thermal stability, flame retardancy (as MgO acts as a fire retardant), increased mechanical modulus, and UV-blocking capabilities. The challenge lies in controlling the interface between the MgO nanoparticles and the polymer matrix to ensure efficient load transfer and property enhancement.

Another critical area is the synthesis of mixed-metal oxides. Co-hydrolysis of magnesium n-propoxide with other metal alkoxides, such as titanium isopropoxide (Ti(OPr)⁴) or aluminum sec-butoxide (B8327801) (Al(O-s-Bu)₃), provides a molecular-level mixing of metal precursors. This enables the low-temperature synthesis of complex oxides with precisely controlled stoichiometry, such as magnesium titanate (MgTiO₃), a dielectric material, or magnesium aluminate spinel (MgAl₂O₄), a highly stable ceramic and catalyst support. Future work will focus on expanding the library of mixed-metal oxides accessible through this route and controlling their phase and nanostructure to tailor their electronic, optical, and catalytic properties.

Table 8.3: Examples of Mg(OPr)₂-Derived Hybrid Material Systems (This table is designed to be interactive. Users can sort by column.)

| Hybrid System Type | Components | Synthesis Method | Potential Enhanced Property |

| Polymer Nanocomposite | Mg(OPr)₂ + Polypropylene (B1209903) | In situ sol-gel | Flame retardancy, mechanical strength |

| Polymer Nanocomposite | Mg(OPr)₂ + Polymethyl methacrylate | In situ sol-gel | UV resistance, thermal stability |

| Mixed-Metal Oxide | Mg(OPr)₂ + Ti(OPr)⁴ | Co-hydrolysis and condensation | Dielectric properties (for MgTiO₃) |

| Mixed-Metal Oxide | Mg(OPr)₂ + Al(O-s-Bu)₃ | Co-hydrolysis and condensation | Catalytic activity, thermal stability (for MgAl₂O₄) |

| Functional Coating | Mg(OPr)₂ + SiO₂(from TEOS) | Dip-coating and sol-gel | Scratch resistance, antireflective properties |

Sustainable Synthesis and Green Chemistry Approaches

As the chemical industry pivots towards more sustainable practices, re-evaluating the synthesis and application of fundamental reagents like magnesium n-propoxide is crucial. Future research will prioritize the development of greener synthetic routes and highlight its role as an environmentally benign catalyst.

The conventional synthesis of Mg(OPr)₂, involving the direct reaction of magnesium metal with excess n-propanol, can be energy-intensive and may require an activator like iodine. A promising future direction is electrosynthesis. In this process, a magnesium metal bar acts as a sacrificial anode in an electrochemical cell containing n-propanol and a supporting electrolyte. The oxidation of magnesium at the anode generates Mg²⁺ ions, which react directly with the alcohol to form the alkoxide. This method can often be performed at ambient temperature and pressure, significantly reducing the energy footprint compared to traditional reflux methods.

Furthermore, research into using more abundant and less energy-intensive magnesium sources, such as magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂), is a key sustainability goal. The challenge is the low reactivity of these precursors. Future work will explore process intensification techniques, such as microwave-assisted or ultrasound-assisted synthesis, to drive the reaction with n-propanol to completion under milder conditions and shorter reaction times.

In its application, the "green" credentials of magnesium n-propoxide are a major driver for future research. As a catalyst, it is based on an earth-abundant, low-cost, and non-toxic metal, presenting a sustainable alternative to catalysts containing platinum, palladium, ruthenium, or rhodium. Research will focus on adapting Mg(OPr)₂-based catalysts for reactions performed in green solvents (e.g., water, supercritical CO₂, or bio-derived solvents) or under solvent-free conditions to minimize environmental impact.

Computational Design of Magnesium n-Propoxide Derivatives with Tailored Reactivity

Advances in computational chemistry, particularly Density Functional Theory (DFT), offer an unprecedented opportunity to accelerate the discovery and optimization of magnesium n-propoxide applications. Instead of relying solely on trial-and-error experimentation, future research will increasingly employ an integrated computational-experimental approach.

A key area of focus will be the in silico design of new catalysts and precursors. Researchers can computationally model the structure of magnesium n-propoxide and its common oligomeric forms (e.g., the cubane-like [Mg(OPr)₂]₄). They can then simulate the introduction of various ancillary ligands to predict how these modifications will alter the compound's electronic structure, Lewis acidity, and steric profile. This allows for the rapid screening of hundreds of potential ligands to identify the most promising candidates for achieving high activity and selectivity in a target reaction, such as the asymmetric catalysis and polymerization reactions discussed in section 8.2.

Furthermore, computational modeling can provide deep mechanistic insight. By calculating the transition state energies for proposed catalytic cycles, researchers can identify the rate-determining step and understand the precise role of the magnesium center and its ligands. This knowledge is invaluable for rationally improving catalyst performance. In materials science, simulations can model the initial stages of hydrolysis and condensation of modified precursors (section 8.1), predicting how different ligands will influence the aggregation process and guide the formation of specific nanostructures. This predictive power will significantly reduce experimental effort and guide chemists toward the most promising synthetic strategies.

Table 8.4: Computational Approaches for Guiding Mg(OPr)₂ Research (This table is designed to be interactive. Users can sort by column.)

| Computational Task | Method(s) | Expected Outcome/Insight | Application Area |

| Ligand Screening | DFT, High-Throughput Screening | Ranking of ligands based on binding energy and effect on Lewis acidity. | Catalyst Design (8.2) |

| Reaction Mechanism Elucidation | DFT (Transition State Search) | Identification of reaction pathways, intermediates, and rate-determining steps. | Catalysis (8.2) |

| Precursor Aggregation Modeling | Molecular Dynamics (MD), DFT | Prediction of how modified precursors form clusters in solution. | Materials Science (8.1) |

| Predicting Polymer Properties | DFT, QMMM | Correlation of initiator structure with polymer molecular weight and tacticity. | Polymer Chemistry (8.2) |

| Surface Interaction Simulation | DFT | Modeling the adsorption of reactants onto MgO surfaces derived from Mg(OPr)₂. | Heterogeneous Catalysis (8.1, 8.3) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.